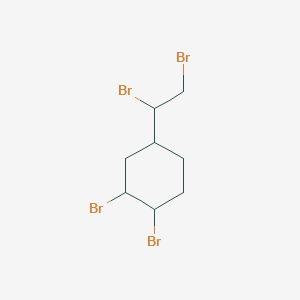

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane

描述

属性

IUPAC Name |

1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRRSJBLKOPVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C(CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br4 | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024947 | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(1,2-dibromoethyl)-3,4-dibromocyclohexane is a white crystalline powder. Ester-like odor. (NTP, 1992), White solid; [HSDB] | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, <1 mg/mL at 68.9 °F, Insoluble in water, Soluble in chloroform; slightly soluble in ethyl acetate, Soluble in oxygenated and aromatic solvents. | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.28 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.28 | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000105 [mmHg] | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White solid, White crystalline powder | |

CAS No. |

3322-93-8 | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3322-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003322938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502D5Q149T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 194 °F (NTP, 1992), 70-77 °C, MP: 67-76 °C | |

| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane CAS number 3322-93-8

An In-depth Technical Guide to 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (CAS: 3322-93-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as Tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant (BFR) introduced as a replacement for legacy compounds like Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD).[1][2] While effective in reducing the flammability of consumer and industrial products, TBECH has emerged as an environmental contaminant with significant toxicological concerns.[3][4][5] Its technical mixture is a complex combination of stereoisomers, each possessing unique physicochemical properties and biological activities.[6][7] This guide provides a comprehensive technical overview of TBECH, covering its synthesis, stereochemistry, analytical methodologies, and its well-documented role as a potent endocrine disruptor.[8][9] We delve into the causality behind its environmental persistence and toxicological mechanisms to equip researchers with the foundational knowledge required for informed risk assessment, environmental monitoring, and the development of safer alternatives.

Introduction: An Emerging Contaminant of Concern

Brominated flame retardants (BFRs) are organobromine compounds added to a wide array of products, including plastics, textiles, and electronics, to inhibit combustion.[3] TBECH (CAS 3322-93-8) is an additive BFR, meaning it is physically mixed with the polymer rather than chemically bound, making it more susceptible to leaching into the environment over the product's lifecycle.[4][5] Following the restriction and phasing out of globally recognized persistent organic pollutants (POPs) like HBCD, TBECH has seen increased use in applications such as polystyrene and polyurethane foams.[1][7]

Consequently, TBECH has been detected in various environmental matrices, including air, water, sediment, and biota, from industrial areas to remote arctic regions.[1][8][9][10] Its detection in human tissues and breast milk raises significant public health concerns.[3][10] The primary toxicological concern stems from its activity as an endocrine disruptor, specifically as a potent agonist of the androgen receptor (AR), with potential impacts on reproductive and developmental health.[1][8][11] This guide serves to consolidate the current scientific understanding of TBECH, providing a critical resource for professionals working in environmental science, toxicology, and drug development.

Physicochemical Properties and Stereochemistry

The molecular structure of TBECH, with four chiral carbons, gives rise to four distinct diastereomers: alpha (α), beta (β), gamma (γ), and delta (δ). Each of these exists as a pair of enantiomers.[7] This stereochemical complexity is central to understanding its behavior, as the toxicity and environmental fate can differ significantly between isomers.[2][11]

2.1. Isomeric Composition and Thermal Stability

Commercial TBECH mixtures consist almost exclusively of the α- and β-diastereomers in a roughly 1:1 molar ratio.[6][12] However, the isomers are thermally labile. At temperatures exceeding 125°C, a process relevant during the manufacturing of plastics, the α- and β-isomers can interconvert and also form the γ- and δ-isomers.[7][12] An equilibrium mixture consists of approximately 33% α, 33% β, 17% γ, and 17% δ.[12] This thermal conversion is a critical consideration, as manufacturing processes may inadvertently introduce the more toxicologically active γ- and δ-isomers into final products, even if they are absent in the raw technical mixture.[12]

Diagram 1: Thermal Isomerization of TBECH

Caption: Thermal conversion of α- and β-TBECH to γ- and δ-isomers.

2.2. Core Physicochemical Data

The properties of TBECH contribute to its environmental persistence and bioaccumulation potential. Its high molecular weight and halogenation lead to low water solubility and high lipophilicity (LogKow ~5.24), causing it to partition into fatty tissues of organisms and adsorb to soil and sediment.[1][13]

| Property | Value | Source(s) |

| CAS Number | 3322-93-8 | [14] |

| Molecular Formula | C₈H₁₂Br₄ | [14][15] |

| Molecular Weight | 427.80 g/mol | [14][16] |

| Appearance | White to yellow crystalline solid/powder | [6][16] |

| Melting Point | 70 - 76 °C | [15][17] |

| Boiling Point | ~308 °C (estimated) | [15] |

| Synonyms | TBECH, Vinylcyclohexene tetrabromide | [13][18] |

Synthesis and Manufacturing

The industrial production of TBECH is a two-step process. The first step involves the dimerization of 1,3-butadiene via a Diels-Alder reaction to form the precursor, 4-vinylcyclohexene (VCH).[19][20] The second step is the electrophilic addition of bromine across the two double bonds of VCH.[7]

Diagram 2: Synthesis Workflow of TBECH ```dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Butadiene [label="1,3-Butadiene (x2)"]; VCH [label="4-Vinylcyclohexene (VCH)"]; TBECH [label="this compound\n(α/β isomer mixture)"];

Butadiene -> VCH [label="Diels-Alder Dimerization"]; VCH -> TBECH [label="Electrophilic Bromination\n(+ 2 Br₂)"]; }

Caption: Simplified pathway of TBECH-induced androgen receptor activation.

Environmental Fate and Persistence

As an additive flame retardant, TBECH is not chemically bound to the products it protects, leading to its release into the environment through volatilization and leaching from manufactured goods, as well as during disposal and recycling processes.

[4][5]* Partitioning: Due to its low water solubility and high lipophilicity, modeling suggests that the vast majority of TBECH released into the environment will partition strongly to soil (~85%) and sediment. A[1] smaller fraction (~12%) adsorbs to suspended particles in water, with only a tiny fraction (~1%) remaining in the air. *[1] Atmospheric Transport: Despite its low volatility, TBECH is detected in the atmosphere, often at levels comparable to legacy BFRs, suggesting it is subject to long-range environmental transport. *[8] Bioaccumulation: The high LogKow of TBECH indicates a strong potential for bioaccumulation in the lipid-rich tissues of organisms. I[1]t has been detected in the food chain, from invertebrates to fish and marine mammals. W[4][6]hile some evidence suggests it can be rapidly metabolized by certain organisms, its continuous environmental presence leads to chronic exposure.

[1]### 7. Safety, Handling, and Disposal

Given its toxicological profile, strict adherence to safety protocols is mandatory when handling TBECH in a laboratory setting.

-

Hazard Classification: TBECH is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). *[16] Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. *[21][22] Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling. *[21] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents. *[23] Disposal: All waste containing TBECH must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.

This compound represents a classic case of a replacement chemical that, while serving its intended function as a flame retardant, poses significant environmental and health risks. Its persistence, bioaccumulative potential, and potent endocrine-disrupting activity highlight the need for more thorough toxicological screening of chemical alternatives before their widespread industrial adoption. For researchers, the complex stereochemistry of TBECH presents both a challenge and an opportunity to investigate structure-activity relationships in toxicology. Future research should focus on developing a more complete picture of the environmental exposure and health risks posed by all four TBECH diastereomers and on the design and implementation of safer, non-halogenated flame-retardant technologies.

References

- Wikipedia. (n.d.). Brominated flame retardant.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- U.S. Environmental Protection Agency. (n.d.). Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)-. Substance Registry Services.

- European Food Safety Authority. (n.d.). Brominated flame retardants. EFSA.

- An, T., Zu, L., Li, G., Wan, S., Mai, B., & Wong, P. K. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC.

- ResearchGate. (2025). Environmental Impact of Flame Retardants (Persistence and Biodegradability).

- LGC Standards. (n.d.). Flame retardants: Environmental and health concerns.

- BLDpharm. (n.d.). 3322-93-8|this compound.

- ChemicalBook. (n.d.). 1,2-DIBROMO-4-(1,2-DIBROMOETHYL)-CYCLOHEXANE | 3322-93-8.

- AccuStandard. (n.d.). This compound CAS # 3322-93-8.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- ChemBK. (2024). Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)-. Names and Identifiers.

- SIELC Technologies. (2018). This compound.

- Fernie, K. J., et al. (2021). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity. Environmental Research, 195, 110497.

- AccuStandard. (n.d.). This compound CAS # 3322-93-8.

- CymitQuimica. (n.d.). CAS 3322-93-8: this compound.

- Diamond, M. L., et al. (2023). The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions. Atmospheric Chemistry and Physics.

- ResearchGate. (2025). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound.

- ResearchGate. (n.d.). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity.

- National Institutes of Health. (n.d.). Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation.

- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. PubMed.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- ResearchGate. (2025). Identification of the Brominated Flame Retardant this compound as an Androgen Agonist.

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound.

- Organic Syntheses. (n.d.). 1,2-dibromocyclohexane.

- Safety data sheet. (2023). 1,2-dibromoethane.

- ChemicalBook. (n.d.). 1,2-DIBROMO-4-(1,2-DIBROMOETHYL)-CYCLOHEXANE | 3322-93-8.

- National Institutes of Health. (2024). Isoselective Polymerization of 1‐Vinylcyclohexene (VCH)....

- Evonik Industries. (n.d.). Vinylcyclohexene - C8-Monomers by Evonik.

- Wikipedia. (n.d.). 4-Vinylcyclohexene.

- National Center for Biotechnology Information. (n.d.). 4-Vinylcyclohexene. Some Industrial Chemicals - Bookshelf.

- Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.

Sources

- 1. A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brominated flame retardant - Wikipedia [en.wikipedia.org]

- 4. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flame retardants: Environmental and health concerns | LGC Standards [lgcstandards.com]

- 6. This compound | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ACP - The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions [acp.copernicus.org]

- 9. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brominated flame retardants | EFSA [efsa.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 3322-93-8: this compound [cymitquimica.com]

- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 15. chembk.com [chembk.com]

- 16. This compound | 3322-93-8 [sigmaaldrich.com]

- 17. accustandard.com [accustandard.com]

- 18. This compound | SIELC Technologies [sielc.com]

- 19. Vinylcyclohexene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]

- 20. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

- 21. accustandard.com [accustandard.com]

- 22. fishersci.com [fishersci.com]

- 23. 1,2-DIBROMO-4-(1,2-DIBROMOETHYL)-CYCLOHEXANE | 3322-93-8 [chemicalbook.com]

An In-Depth Technical Guide to the Stereoisomers of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane

This guide provides a comprehensive technical overview of the stereoisomers of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a molecule of significant interest in environmental science and toxicology. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis, stereochemistry, and characterization of this complex halogenated compound.

Introduction: The Significance of this compound

This compound, also known by its technical name tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant (BFR) with the molecular formula C8H12Br4.[1] It is primarily used as an additive flame retardant in materials like polystyrene foams to delay ignition and inhibit the spread of fire.[2] The industrial synthesis of TBECH involves the electrophilic addition of bromine (Br2) to 4-vinylcyclohexene, resulting in a mixture of diastereomers.[1]

The presence of four chiral centers in the TBECH molecule gives rise to a complex array of stereoisomers.[1][3] These stereoisomers have been detected in various environmental matrices and biota, raising concerns about their persistence and potential for bioaccumulation.[1][2] Furthermore, specific TBECH diastereomers have been identified as potent activators of the human androgen receptor, highlighting their potential as endocrine disruptors.[3][4] A thorough understanding of the individual stereoisomers is therefore crucial for assessing their environmental fate and toxicological impact.

Stereochemistry and Nomenclature of TBECH Isomers

The four chiral carbons in this compound lead to the existence of four diastereomeric pairs of enantiomers. These diastereomers are designated as α-, β-, γ-, and δ-TBECH.[1] The nomenclature is based on their elution order from a DB-5 capillary gas chromatography column.[1]

A technical mixture of TBECH typically consists of approximately equal amounts of the α- and β-diastereomers.[1][2] The γ- and δ-isomers are not usually present in the initial technical mixture but can be formed through thermal isomerization of the α- and β-forms at temperatures exceeding 125°C.[1][2][3] This thermal conversion is a critical consideration in manufacturing processes and environmental analysis, as it can alter the isomeric composition and, consequently, the toxicological profile of the TBECH mixture.[1]

The structural relationships between the TBECH diastereomers can be visualized as follows:

Synthesis and Conformational Analysis

Synthesis via Electrophilic Bromination

The synthesis of this compound is achieved through the electrophilic addition of bromine to 4-vinylcyclohexene. This reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion.[5] The stereochemical outcome of this reaction is governed by the anti-addition of bromine across the double bonds.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 4-vinylcyclohexene in a suitable solvent such as carbon tetrachloride.

-

Cooling: Cool the reaction mixture to -5°C using an ice-salt bath to minimize side reactions.[6]

-

Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. Maintain the reaction temperature below 0°C to ensure controlled addition and prevent over-bromination or substitution reactions.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the reddish-brown bromine color.

-

Work-up: After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is a mixture of α- and β-TBECH. Further purification and separation of the diastereomers can be achieved by column chromatography or fractional crystallization.

Conformational Analysis

The stereochemistry of the cyclohexane ring and the orientation of the bulky dibromoethyl and dibromo substituents significantly influence the conformational preferences of the TBECH isomers. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[7][8] The substituents can occupy either axial or equatorial positions.

For the 1,2-dibromocyclohexane moiety, the trans isomer will have a diequatorial conformation as the more stable form to avoid 1,3-diaxial interactions.[7][9] The conformational analysis of the entire TBECH molecule is more complex due to the presence of the large 4-(1,2-dibromoethyl) substituent. The preferred conformation will be the one that minimizes steric interactions between all substituents. Low-temperature NMR spectroscopy can be a powerful tool to study the conformational dynamics and determine the populations of different conformers.[10][11]

Analytical Characterization of TBECH Stereoisomers

The identification and quantification of individual TBECH stereoisomers are critical for environmental monitoring and toxicological studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most suitable technique for the analysis of TBECH enantiomers.[1] Careful selection of the GC capillary column and injector temperature is necessary to achieve separation of the four diastereomers (α, β, γ, and δ) while minimizing thermal interconversion during the analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for the structural characterization of TBECH isomers.[1] The chemical shifts and coupling constants of the protons on the cyclohexane ring and the ethyl side chain provide detailed information about the relative stereochemistry of the bromine atoms and the conformational preferences of the molecule.[9][10] The complexity of the spectra often requires advanced techniques like 2D NMR (e.g., COSY, HSQC) for complete assignment.

Table 1: Representative ¹H NMR Data for Dibrominated Cyclohexanes

| Proton | Chemical Shift Range (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

| H-C-Br (axial) | 4.0 - 4.5 | ddd | J(Hax, Hax) ≈ 10-13, J(Hax, Heq) ≈ 3-5 |

| H-C-Br (equatorial) | 3.8 - 4.2 | m | |

| Ring CH2 | 1.2 - 2.5 | m |

Note: The exact chemical shifts and coupling constants will vary depending on the specific TBECH isomer and the solvent used.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the TBECH isomers.[1] This technique has been used to confirm the structures of the α- and β-diastereomers.[1]

Environmental and Toxicological Considerations

The detection of TBECH in environmental samples, including marine mammals, highlights its persistence and potential for long-range transport.[1][2] The finding that certain TBECH diastereomers, particularly the γ and δ isomers, are potent activators of the human androgen receptor raises significant toxicological concerns.[3][4] This endocrine-disrupting activity could have adverse effects on wildlife and human health.

The workflow for assessing the environmental risk of TBECH involves several key steps:

Conclusion

The stereoisomers of this compound represent a complex and environmentally relevant class of compounds. A thorough understanding of their synthesis, stereochemistry, and analytical characterization is essential for accurately assessing their environmental fate, bioavailability, and toxicological effects. The ability of certain isomers to act as endocrine disruptors underscores the importance of isomer-specific analysis in environmental and human health risk assessments. Future research should focus on elucidating the metabolic pathways of individual TBECH stereoisomers and their long-term ecological impacts.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. ResearchGate.

- Larsson, M., et al. (2009). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line. PubMed.

- National Institute of Environmental Health Sciences. (2009). Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line. NIH.

- Al-Rawi, J. M. A., et al. (2006). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. PubMed.

- National Institute of Standards and Technology. (n.d.). Cyclohexane,1,2-dibromo-,trans-. NIST WebBook.

- Organic Syntheses. (n.d.). 1,2-dibromocyclohexane.

- Abraham, R. J., et al. (2003). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph.

- Di Grande, S., et al. (2018). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. ResearchGate.

- University of Wisconsin-Madison. (n.d.). BrominationCyclohexene.

- Pearson+. (2024). Drawing on what you know about the stereochemistry of alkene addi....

- OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drawing on what you know about the stereochemistry of alkene addi... | Study Prep in Pearson+ [pearson.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. researchgate.net [researchgate.net]

Foreword: Deconstructing Complexity in Environmental Contaminants

An In-Depth Technical Guide to the Alpha- and Beta-Diastereomers of TBECH

The study of emerging environmental contaminants requires a nuanced understanding that transcends simple quantification. The brominated flame retardant (BFR) 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) serves as a compelling case study. Due to the presence of four chiral carbons in its structure, TBECH can exist as four distinct diastereomeric forms: alpha (α), beta (β), gamma (γ), and delta (δ).[1] Commercial formulations are predominantly composed of the α- and β-diastereomers in roughly equal proportions.[2] These diastereomers, while structurally similar, exhibit subtle yet significant differences in their biological activity and environmental behavior. This guide provides a detailed exploration of the α- and β-diastereomers of TBECH, offering a technical framework for their analysis, a review of their environmental and toxicological profiles, and insights into their metabolic fate. Our objective is to equip researchers with the foundational knowledge necessary to address the complex challenges posed by this class of chiral contaminants.

Physicochemical Properties and Stereochemical Distinction

TBECH is an additive flame retardant used in a variety of consumer and industrial products, including plastics, textiles, and building insulation materials.[3][4][5] The technical mixture consists primarily of two diastereomers: rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane (α-TBECH) and rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane (β-TBECH).[2]

A critical characteristic of TBECH isomers is their thermal sensitivity. At temperatures exceeding 125°C, α- and β-TBECH can interconvert and also transform into the γ- and δ-diastereomers.[2][5] This has significant implications for both industrial processes and analytical methodologies, as thermal degradation can alter the isomeric profile.[2] While the γ- and δ-isomers are not typically found in the technical mixture, their potential formation during manufacturing or disposal processes makes them environmentally relevant.[2]

Data Presentation: Physicochemical Overview

| Property | Value/Description | Source |

| Chemical Name | This compound | [2] |

| Synonym | DBE-DBCH | [3] |

| Molecular Formula | C₈H₁₂Br₄ | [6] |

| Diastereomers | Four possible forms: α, β, γ, δ | [1][2] |

| Commercial Mixture | Primarily α- and β-TBECH in a ~1:1 mole ratio | [2] |

| Thermal Stability | Interconversion of isomers occurs at temperatures >125°C | [2][5] |

| Equilibrium Mixture | A thermal equilibrium consists of ~33% α, 33% β, 17% γ, and 17% δ | [2][5] |

Analytical Methodologies: Separation and Quantification

The accurate assessment of TBECH in environmental and biological matrices hinges on analytical methods capable of resolving its diastereomers. The thermal lability of these compounds presents a significant analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of TBECH diastereomers. However, standard GC conditions can induce thermal isomerization, leading to inaccurate quantification. The causality behind this is the high temperature of the GC injector port, which can provide sufficient energy to overcome the activation barrier for interconversion.

-

Sample Extraction: The choice of extraction method depends on the matrix. For solid samples (e.g., sediment, tissue), Soxhlet extraction or accelerated solvent extraction (ASE) with a non-polar solvent like hexane or dichloromethane is effective. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.

-

Cleanup: The crude extract is typically cleaned to remove interfering compounds. This often involves column chromatography using silica gel or Florisil.

-

GC Analysis:

-

Injector: To prevent thermal degradation, a low injector temperature is critical. A temperature of 150°C has been shown to be effective in minimizing interconversion.[5]

-

Column: A short (10-15 m) capillary column, such as a DB-5HT, provides a good balance between separation efficiency and analysis time, further reducing the risk of on-column degradation.[5]

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 60-80°C) and ramps up to a final temperature of around 300°C.

-

-

MS Detection:

-

Ionization: Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds like TBECH.

-

Analysis: Quantification is performed using selected ion monitoring (SIM) of characteristic ions.

-

Mandatory Visualization: GC-MS Analytical Workflow

Caption: Workflow for the analysis of α- and β-TBECH diastereomers.

Environmental Occurrence and Fate

TBECH is now a ubiquitous environmental contaminant, detected in diverse media worldwide, including air, water, sediment, and biota.[3][4] The α- and β-diastereomers are the most prevalent forms found in these environmental compartments.[3][4]

Studies in Canada have revealed that TBECH is one of the most abundant gaseous BFRs in the atmosphere, with concentrations often comparable to those of the phased-out BFR, BDE-47.[7] The consistent α/β-TBECH ratios observed across different locations and media suggest that these two isomers have very similar atmospheric fates.[3][4][7] Their presence is strongly linked to human population density, indicating that releases from consumer products are a primary emission source.[3][4][7]

Data Presentation: α/β-TBECH Ratios in Environmental Media

| Environmental Medium | Typical α/β Ratio | Key Observations | Source |

| Atmosphere (Air) | Uniform across space and time | Indicates highly similar atmospheric fate of the two isomers. | [3][4][7] |

| Water & Precipitation | Consistent with atmospheric ratios | Suggests atmospheric deposition is a key entry pathway. | [3] |

| Indoor Settings | Concentrations can be particularly high | Highlights consumer products as a significant source. | [3][4] |

| Biota (e.g., Whales) | Detected in Arctic wildlife | Demonstrates long-range transport and bioaccumulation potential. | [3] |

Toxicological Profile: An Endocrine Disruptor of Concern

A growing body of evidence has identified TBECH as a potent endocrine-disrupting compound, with its primary mechanism of action being the activation of the androgen receptor (AR).[1][8] This has significant implications for reproductive health and development.

Mechanism of Action: Androgen Receptor Agonism

All four TBECH diastereomers can bind to and activate the human androgen receptor (hAR).[1][8] Upon binding, the TBECH-AR complex translocates to the nucleus, where it binds to androgen response elements on DNA, initiating the transcription of androgen-dependent genes, such as prostate-specific antigen (PSA).[1]

Interestingly, in vitro studies have shown that the γ- and δ-diastereomers are more potent activators of the hAR than the α- and β-diastereomers.[1][8] However, all diastereomers, including α and β, have been shown to induce PSA expression.[1][8] Furthermore, TBECH can activate mutated forms of the AR, such as the T877A mutation frequently found in prostate cancer cells, suggesting that exposure to this compound could be a risk factor in the progression of androgen-dependent cancers.[1][8][9]

Mandatory Visualization: TBECH and Androgen Receptor Signaling

Caption: TBECH activation of the androgen receptor signaling pathway.

In Vivo and Other Toxicological Effects

Beyond AR agonism, TBECH exposure has been linked to a range of other toxicological effects in animal studies.

-

Thyroid Disruption: Dietary exposure in rats led to alterations in serum triiodothyronine (T3) and thyroxine (T4) levels in females.[10][11]

-

Reproductive and Behavioral Effects: In American kestrels, exposure to β-TBECH increased androgen-dependent behaviors, including copulation and aggression.[12]

-

General Toxicity: High-dose dietary exposure in rats resulted in mild hepatic and renal inflammation.[10][11]

Data Presentation: Summary of Toxicological Endpoints

| Endpoint | Species/Model | Diastereomer(s) | Effect | Source |

| Androgen Receptor Activation | Human cell lines (HepG2, LNCaP) | α, β, γ, δ | Potent AR agonist, induces PSA expression. | [1][8] |

| Thyroid Hormone Disruption | Rat (in vivo) | Technical Mixture (α & β) | Altered serum T3 and T4 levels in females. | [10][11] |

| Reproductive Behavior | American Kestrel (in vivo) | β-TBECH | Increased androgen-dependent behaviors (copulation, aggression). | [12] |

| Hepatotoxicity/Nephrotoxicity | Rat (in vivo) | Technical Mixture (α & β) | Mild hepatic and renal inflammation at high doses. | [10][11] |

| Multi-pathway Disruption | Chicken LMH cells (in vitro) | TBECH | Altered expression of thyroid and estrogen receptors, and genes related to inflammation, apoptosis, and metabolism. | [13] |

Metabolism and Biotransformation

Understanding the metabolic fate of TBECH is crucial for assessing its bioaccumulation potential and the toxicity of its metabolites. In vitro studies using rat and human liver microsomes have provided initial insights into these pathways.[6][14][15]

The primary metabolic transformation for both α- and β-TBECH is cytochrome P450 (CYP)-mediated hydroxylation.[6][15] This process results in the formation of monohydroxylated (OH-TBECH) and dihydroxylated ((OH)₂-TBECH) metabolites.[6][14] Interestingly, these studies did not detect significant debromination, suggesting that hydroxylation is the principal initial step in TBECH biotransformation.[6][14] The formation of these more polar, hydroxylated metabolites is expected to facilitate excretion, potentially reducing the bioaccumulation of the parent compounds.[15]

Mandatory Visualization: Metabolic Pathway of TBECH

Caption: Primary metabolic pathway of TBECH via hydroxylation.

Conclusion and Future Directions

The α- and β-diastereomers of TBECH, while often considered together as a technical mixture, possess distinct chemical and biological properties that warrant individual consideration. Their primary toxicological concern lies in their potent activation of the androgen receptor, a mechanism that classifies them as significant endocrine disruptors. The environmental prevalence of these compounds, coupled with their potential to affect wildlife and human health, underscores the need for continued research and monitoring.

Future research should focus on several key areas:

-

Toxicology of Metabolites: The biological activity of the hydroxylated metabolites of TBECH is largely unknown and requires thorough investigation.

-

Environmental Behavior of γ- and δ-Isomers: Given their higher potency as AR agonists, understanding the environmental formation, fate, and transport of the γ- and δ-diastereomers is a critical knowledge gap.

-

Chronic Exposure Effects: Long-term, low-dose exposure studies are needed to fully elucidate the health risks associated with TBECH, particularly concerning developmental and reproductive outcomes.

-

Refinement of Analytical Methods: The development of methods for the enantiomer-specific analysis of all four TBECH diastereomers will provide deeper insights into their environmental processing and biological transformations.

By adopting a diastereomer-specific approach, the scientific community can develop a more accurate and comprehensive understanding of the risks posed by TBECH and its isomers.

References

- Title: Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line Source: National Institutes of Health (NIH) URL:[Link]

- Title: Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line Source: PubMed URL:[Link]

- Title: Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound Source: PubMed URL:[Link]

- Title: The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions Source: NILU - Norwegian Institute for Air Research URL:[Link]

- Title: Potential environmental fate and risk based on the hydroxyl radical-initiated transformation of atmospheric 1,2-dibromo-4-(1,2dibromoethyl)

- Title: The atmospheric fate of this compound (TBECH): spatial patterns Source: Atmospheric Chemistry and Physics (ACP) URL:[Link]

- Title: The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions Source: Atmospheric Chemistry and Physics (ACP) URL:[Link]

- Title: Alpha and Beta Isomers of Tetrabromoethylcyclohexane (TBECH) Flame Retardant: Depletion and Metabolite Formation In Vitro Using a Model Rat Microsomal Assay Source: ACS Figshare URL:[Link]

- Title: The atmospheric fate of this compound (TBECH)

- Title: Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)

- Title: Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH)

- Title: Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH)

- Title: 1,2-Dibromo-4-(1,2 dibromoethyl) cyclohexane (TBECH)-mediated steroid hormone receptor activation and gene regulation in chicken LMH cells Source: PubMed URL:[Link]

- Title: TBECH, 1,2-dibromo-4-(1,2 dibromoethyl)

- Title: Alpha and beta isomers of tetrabromoethylcyclohexane (TBECH) flame retardant: depletion and metabolite formation in vitro using a model rat microsomal assay Source: PubMed URL:[Link]

- Title: Biotransformation of the Flame Retardant this compound (TBECH) in Vitro by Human Liver Microsomes Source: PubMed URL:[Link]

- Title: Exposure to the androgenic brominated flame retardant, 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (DBE-DBCH)

Sources

- 1. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. ACP - The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - Alpha and Beta Isomers of Tetrabromoethylcyclohexane (TBECH) Flame Retardant: Depletion and Metabolite Formation In Vitro Using a Model Rat Microsomal Assay - American Chemical Society - Figshare [acs.figshare.com]

- 7. nilu.com [nilu.com]

- 8. Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TBECH, 1,2-dibromo-4-(1,2 dibromoethyl) cyclohexane, alters androgen receptor regulation in response to mutations associated with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH) in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,2-Dibromo-4-(1,2 dibromoethyl) cyclohexane (TBECH)-mediated steroid hormone receptor activation and gene regulation in chicken LMH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha and beta isomers of tetrabromoethylcyclohexane (TBECH) flame retardant: depletion and metabolite formation in vitro using a model rat microsomal assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biotransformation of the Flame Retardant this compound (TBECH) in Vitro by Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of TBECH

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)

Abstract

This compound (TBECH) is a cycloaliphatic brominated flame retardant (BFR) utilized as an additive in various polymers to reduce flammability. Its complex stereochemistry, thermal lability, and biological activity as an androgen agonist necessitate a thorough understanding of its physical and chemical properties. This guide provides a comprehensive technical overview of TBECH, designed for researchers, analytical scientists, and drug development professionals. We will delve into its molecular structure, stereoisomerism, physicochemical properties, synthesis, chemical reactivity, and the analytical methodologies required for its precise identification and quantification. This document is structured to deliver not just data, but also the scientific rationale behind the presented protocols and characteristics, ensuring a deep and actionable understanding of this compound.

Molecular Structure and Stereochemistry

TBECH, with the molecular formula C₈H₁₂Br₄, is a structurally complex molecule due to the presence of four chiral carbon atoms. This gives rise to four distinct diastereomers, each existing as a pair of enantiomers.[1] The nomenclature of these isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—is based on their elution order from a DB-5 gas chromatography column.[1]

The technical-grade product, commercially known as Saytex BCL-462, consists almost exclusively of the α- and β-diastereomers in an approximate 1:1 molar ratio.[2] The γ- and δ-isomers are not typically present in the initial mixture but are formed via thermal isomerization at temperatures exceeding 120-125°C.[1][2] This thermal instability is a critical consideration in both manufacturing processes that involve heat and in analytical methods, particularly gas chromatography.

The specific stereochemistry of the primary isomers has been elucidated using ¹H NMR spectroscopy and X-ray crystallography.[1][2]

-

α-TBECH : rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane

-

β-TBECH : rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane

The diagram below illustrates the basic structure and the relationship between the isomers.

Physicochemical Properties

The physicochemical properties of TBECH govern its environmental fate, bioavailability, and analytical behavior. Its high degree of bromination results in low volatility and poor water solubility. Key quantitative properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂Br₄ | [3][4] |

| Molecular Weight | 427.8 g/mol | [3][5] |

| Appearance | White to Off-White Crystalline Solid | [5] |

| Melting Point | 72-73°C (technical mixture) | [5] |

| Boiling Point | 308.26°C (estimated) | [5] |

| Water Solubility | 0.2 - 0.92 mg/L at 25°C | [3][6] |

| Vapor Pressure | 1.05 x 10⁻⁴ mm Hg at 25°C | [3] |

| Log Kₒw | 5.24 (estimated) | [3] |

| Organic Solubility | Sparingly in Chloroform; Slightly in Ethyl Acetate, Methanol | [5] |

The high octanol-water partition coefficient (Log Kₒw) of 5.24 indicates a strong tendency for TBECH to partition into organic phases, such as lipids in biota and organic matter in sediment, suggesting a potential for bioaccumulation.[3] Its low water solubility and vapor pressure are characteristic of persistent organic pollutants.[3]

Chemical Properties and Reactivity

Thermal Isomerization

As previously noted, the most significant chemical property of TBECH is its thermal lability. When heated above 125°C, the α- and β-isomers, which are the kinetically favored products of synthesis, rearrange to a thermodynamically controlled equilibrium mixture.[2] This equilibrium mixture contains all four diastereomers, with compositions of approximately 33% α, 33% β, 17% γ, and 17% δ.[2]

Causality: This isomerization likely proceeds through a reversible mechanism involving the cleavage and reformation of C-Br bonds, potentially via ionic or radical intermediates, allowing for the inversion of stereocenters to achieve a more stable thermodynamic state. This process is critical for analytical chemists to understand, as high temperatures in a GC injector port can artificially alter the isomeric profile of a sample, leading to inaccurate quantification.

Synthesis

TBECH is synthesized via the electrophilic addition of molecular bromine (Br₂) across the two double bonds of 4-vinyl-1-cyclohexene.[1] This reaction proceeds via a bromonium ion intermediate, and the stereochemical outcome is a mixture of diastereomers, primarily the α and β forms.

The following protocol is adapted from a standard procedure for the analogous bromination of cyclohexene and serves as a validated, representative method for laboratory-scale synthesis.[7]

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1.0 mole of 4-vinyl-1-cyclohexene in a suitable solvent such as carbon tetrachloride.

-

Cooling: Cool the reaction flask in an ice-salt bath to a temperature of -5°C. Precise temperature control is crucial to minimize side reactions, such as allylic substitution, which can significantly lower the yield.[7]

-

Bromine Addition: Slowly add a solution of 2.0 moles of bromine, also dissolved in carbon tetrachloride, from the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 0°C. The disappearance of the red-brown bromine color indicates its consumption. The addition typically takes 2-3 hours.

-

Workup: Once the addition is complete, transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with a saturated sodium bicarbonate solution (to neutralize any HBr), sodium thiosulfate solution (to remove excess bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white or off-white solid, can be purified by recrystallization from a solvent system like ethanol/water to yield the technical mixture of α- and β-TBECH.

Analytical Methodologies

The analysis of TBECH, particularly in complex environmental or biological matrices, requires robust sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection.

Sample Preparation from Sediment

The high Log Kₒw of TBECH means it will be strongly associated with the organic fraction of sediment. The following protocol is a synthesized methodology based on established procedures for extracting persistent organic pollutants from solid matrices.[8][9]

-

Sample Preparation: Lyophilize (freeze-dry) the sediment sample to remove water. Homogenize the dry sediment by grinding with a mortar and pestle.

-

Internal Standard Spiking: Spike a known mass of the homogenized sediment (e.g., 10 g) with a known amount of a suitable internal standard (e.g., ¹³C-labeled TBECH or another brominated compound not expected in the sample). This is a self-validating step; the recovery of this standard will quantify the efficiency of the entire extraction and cleanup process.

-

Extraction: Perform accelerated solvent extraction (ASE) or Soxhlet extraction using a nonpolar solvent mixture, such as hexane:acetone (1:1 v/v). The acetone helps to disrupt the sediment matrix and desorb the analytes, while the hexane efficiently dissolves the nonpolar TBECH.

-

Sulfur Removal: If elemental sulfur is present (common in anoxic sediments), it can interfere with GC analysis. It can be removed by passing the extract through a column of activated copper granules.

-

Matrix Cleanup (Solid-Phase Extraction - SPE): Concentrate the extract and perform a cleanup using a multi-layered silica gel/alumina SPE cartridge or Florisil®. This step is critical to remove co-extracted matrix interferences like lipids and humic substances that would otherwise contaminate the analytical instrument and compromise quantification. Elute the TBECH fraction with a suitable solvent like dichloromethane.

-

Final Concentration: Carefully evaporate the cleaned extract to a final volume (e.g., 100 µL) under a gentle stream of nitrogen. Add a recovery (or injection) standard just prior to analysis to correct for injection volume variations.

Instrumental Analysis: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for TBECH analysis.[2] Due to the thermal lability of the isomers, specific instrument parameters are essential for accurate results.

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Injector: Programmable Temperature Vaporizing (PTV) inlet is recommended to minimize thermal degradation. A low initial temperature (e.g., <120°C) followed by a rapid ramp is employed.

-

Column: A 60 m x 0.25 mm ID DB-5ms capillary column (or equivalent 5% phenyl-methylpolysiloxane phase) with a 0.25 µm film thickness provides excellent resolution of the diastereomers.[2]

-

Oven Program: A typical program starts at 100°C, holds for 2 minutes, then ramps at 5°C/min to 300°C and holds for 10 minutes. This ensures separation of the isomers and elution of other BFRs.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer is preferred.

-

Ionization Mode: Electron Capture Negative Ionization (ECNI) is highly sensitive for polybrominated compounds. The instrument detects the Br⁻ ion (m/z 79 and 81), providing high selectivity and low detection limits. Electron Ionization (EI) can also be used for structural confirmation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. CAS 3322-93-8: this compound [cymitquimica.com]

- 5. 1,2-DIBROMO-4-(1,2-DIBROMOETHYL)-CYCLOHEXANE | 3322-93-8 [chemicalbook.com]

- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. longdom.org [longdom.org]

- 9. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)

Abstract

Introduction to this compound (TBECH)

TBECH is a cycloaliphatic BFR used in various consumer and industrial products, including plastics, adhesives, and building insulation, to reduce their flammability.[1] The structure of TBECH, C₈H₁₂Br₄, contains four chiral carbons, giving rise to four possible diastereomers: α-, β-, γ-, and δ-TBECH.[4] Commercial technical mixtures consist primarily of the α- and β-diastereomers in approximately a 1:1 ratio.[4] It is critical to note that the γ- and δ-isomers can be formed through thermal isomerization at temperatures exceeding 123°C, a condition that may be met during manufacturing processes or disposal.[1][2][4]

As with many BFRs, TBECH is now detected in various environmental compartments, including air, water, and biota.[1][2][5] Its hydrophobic nature, suggested by a high estimated octanol-water partition coefficient (log Kₒw), implies a tendency to partition into fatty tissues and organic matrices.[6][7] This property, combined with evidence of endocrine-disrupting effects, necessitates a thorough understanding of its physical and chemical behavior.[1][7]

A fundamental, yet often overlooked, property is its solubility in organic solvents. This parameter is critical for:

-

Toxicology and In Vitro Studies: Preparing accurate and stable dosing solutions is paramount for reliable toxicological assessment.

-

Analytical Chemistry: Selecting appropriate solvents is key for efficient extraction of TBECH from environmental samples (e.g., soil, dust, tissue) and for chromatographic analysis.[8][9]

-

Environmental Fate Modeling: Solubility data in various media informs models that predict the transport, distribution, and ultimate fate of the chemical in the environment.[7]

-

Formulation Science: For any potential industrial application, understanding solubility is the first step in creating stable and effective formulations.

This guide provides the theoretical and practical tools necessary to address the current data gap in TBECH solubility.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as TBECH, into a liquid solvent is a thermodynamically driven process. The primary guiding principle is the adage "like dissolves like," which is governed by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Intermolecular Forces and Polarity

TBECH is a large, bulky molecule (Molecular Weight: 427.78 g/mol ) dominated by a nonpolar cyclohexane ring and alkyl chain. The four bromine atoms introduce localized areas of electron density, but the molecule lacks significant dipole moments and has no capacity for hydrogen bonding. Therefore, its intermolecular interactions are primarily driven by weak van der Waals (dispersion) forces.

Consequently, TBECH is expected to be most soluble in nonpolar or weakly polar organic solvents where the energy required to break solute-solute and solvent-solvent interactions is favorably compensated by the energy released from forming new solute-solvent interactions. Conversely, it will exhibit poor solubility in highly polar, hydrogen-bonding solvents like water or ethanol.

Hansen Solubility Parameters (HSP): A Predictive Framework

To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameters (HSP) provide a powerful quantitative method for predicting solubility.[10][11] The HSP framework deconstructs the total cohesion energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both solute and solvent, can be assigned a point in this three-dimensional "Hansen space" (δd, δp, δh).[10][12] The fundamental concept is that substances with closer HSP coordinates are more likely to be miscible.[10] The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is within a defined "interaction radius" (R₀) for the solute, dissolution is highly probable.[10][12] While the specific HSP values for TBECH are not published, its structure allows us to infer that it will have a moderate-to-high δd value and very low δp and δh values. Therefore, optimal solvents will share a similar profile.

Experimental Determination of TBECH Solubility: A Validated Protocol

The most reliable method for determining the solubility of a non-volatile, stable substance like TBECH is the isothermal shake-flask method , as described in OECD Test Guideline 105.[13][14][15][16] This method directly measures the saturation mass concentration of the solute in a solvent at a controlled temperature.

Principle of the Method

An excess amount of solid TBECH is added to a known volume of the organic solvent in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., saturation). Once equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of TBECH in the clear, saturated supernatant is then determined using a suitable analytical technique.

Materials and Reagents

-

Solute: High-purity TBECH standard (α/β isomer mix).

-

Solvents: HPLC or analytical grade organic solvents of interest (e.g., n-hexane, toluene, dichloromethane, acetone, methanol).

-

Equipment:

-

Analytical balance (±0.1 mg precision).

-

Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer or centrifuge tubes).

-

Constant temperature orbital shaker or water bath.

-

Centrifuge capable of separating fine particles.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent).

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS)).

-

Step-by-Step Experimental Workflow

Part A: Preliminary Test The goal is to estimate the approximate solubility to define the parameters for the definitive test.

-

Setup: Add approximately 10 mg of TBECH to a 10 mL glass vial.

-

Solvent Addition: Add the chosen solvent in sequential steps (e.g., 0.1 mL, 0.5 mL, 1.0 mL, 5.0 mL).

-

Agitation: After each addition, cap the vial and shake vigorously for 10 minutes at the desired test temperature (e.g., 25°C).

-

Observation: Visually inspect for undissolved particles. The volume of solvent at which all solid dissolves provides a rough upper bound for the solubility. This helps determine the amount of TBECH and solvent to use in the main experiment to ensure an excess of solid is present.[17]

Part B: Definitive Test (Shake-Flask Method) This is performed in triplicate for each solvent.

-

Preparation: Weigh an amount of TBECH that is at least five times greater than the amount estimated to dissolve (from the preliminary test) into three separate flasks for each solvent.[17]

-

Solvent Addition: Accurately add a known volume of the test solvent to each flask.

-

Equilibration: Seal the flasks and place them in the constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the flasks. The time required to reach equilibrium can vary significantly; a minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.[17]

-

Phase Separation: Once equilibrium is confirmed, stop agitation and allow the flasks to remain at the test temperature for at least 24 hours to allow coarse particles to settle. Then, centrifuge an aliquot of the suspension at high speed to pellet the remaining undissolved solid.

-

Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

-

Dilution & Analysis: Accurately dilute the filtered, saturated solution with fresh solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-MS).